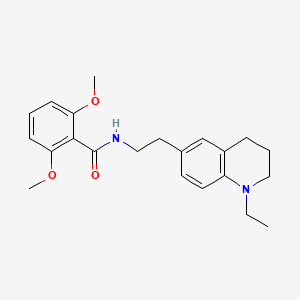

![molecular formula C22H25N5O2 B2416156 N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide CAS No. 1396814-50-8](/img/structure/B2416156.png)

N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyridines are a class of compounds that have been found to have significant biological activities . They are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .

Synthesis Analysis

There are several methods for the synthesis of pyrazolo[1,5-a]pyridines. One method involves the use of N-aminopyridinium ylides in a [3 + 2]-cycloaddition with ynals to build the pyrazolo[1,5-a]pyridine core while introducing a cyano group . Another method involves the use of (E)-β-iodovinyl sulfones in a base-mediated [3 + 2]-cycloannulation strategy .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridines consists of a pyrazole ring fused with a pyridine ring .Chemical Reactions Analysis

In the transformation of N-aminopyridinium ylides and ynals, N-aminopyridinium ylide serves as a 1,3-dipole and a nitrogen source, which results in the production of cyanated pyrazolo[1,5-a]pyridines .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Properties

Research has highlighted the significance of heterocyclic compounds, particularly those related to pyrazolo[1,5-a]pyridine, in synthetic chemistry. The diversity of heterocyclic N-oxide molecules, including pyridine and indazole derivatives, underscores their utility as synthetic intermediates with broad biological importance. These compounds serve crucial roles in organic synthesis, catalysis, and drug development, demonstrating their versatility and potential in creating new chemical entities (Li et al., 2019).

Medicinal Applications

The structural framework of pyrazolo[1,5-a]pyridine and its derivatives exhibit a wide array of biological activities. For example, quinazoline derivatives, which share some structural similarities, have been extensively studied for their anticancer properties. These compounds inhibit the growth of colorectal cancer cells by modulating the expression of specific genes and proteins involved in cancer progression, highlighting the therapeutic potential of similar heterocyclic scaffolds (Moorthy et al., 2023).

Environmental Applications

In addition to medicinal applications, heterocyclic compounds related to N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide have shown potential in environmental applications. Nanofiltration membranes with crumpled polyamide films, for instance, have demonstrated dramatic improvements in separation performance, illustrating the applicability of these compounds in water treatment and purification processes (Shao et al., 2022).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c28-21(19-17-24-27-12-5-4-10-20(19)27)25-13-15-26(16-14-25)22(29)23-11-6-9-18-7-2-1-3-8-18/h1-5,7-8,10,12,17H,6,9,11,13-16H2,(H,23,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPUNCKWFDMHRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)NCCCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2416073.png)

![6-(Difluoromethyl)-1-azaspiro[3.3]heptane](/img/structure/B2416075.png)

![Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2416077.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416078.png)

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2416084.png)

![7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2416088.png)

![Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2416091.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2416094.png)

![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2416096.png)